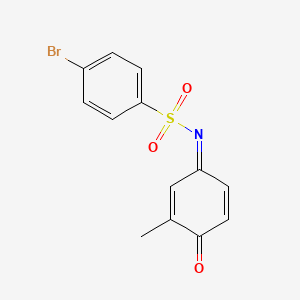
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime, also known as DMQX, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone derivatives and is known for its ability to block certain types of ion channels in the brain. In
作用机制
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime blocks the AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the neurotransmitter that activates the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on the brain. Acutely, it can induce seizures and alter synaptic transmission. Chronically, it can cause changes in synaptic plasticity and affect learning and memory. This compound has also been shown to have neuroprotective effects in certain models of brain injury.
实验室实验的优点和局限性
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime is a useful tool for studying the function of AMPA receptors in the brain. Its potency and selectivity make it a valuable pharmacological agent for investigating the role of these receptors in various neurological disorders. However, this compound has some limitations, such as its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for the use of 2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime in scientific research. One area of interest is the role of AMPA receptors in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further studies could lead to the development of new treatments for addiction. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and stroke. This compound has been shown to have neuroprotective effects in animal models of these disorders, and further studies could lead to the development of new therapies. Finally, the use of this compound in combination with other pharmacological agents could lead to new insights into the complex mechanisms underlying synaptic plasticity and learning and memory.
合成方法
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime is synthesized by reacting 2,5-dimethyl-1,4-benzoquinone with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
2,5-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been extensively used in scientific research to study the function of ion channels in the brain. It is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory. This compound has been used to investigate the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(7-10)16(19)20-17-14-8-12(3)15(18)9-11(14)2/h4-9H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYOIUPFVJKQJ-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\C=C(C(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)



![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)
